molecular formula C8H20Cl2N2O B6207051 [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride CAS No. 2703779-74-0

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride

Cat. No. B6207051
CAS RN: 2703779-74-0
M. Wt: 231.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Dimethylamino)piperidin-4-yl]methanol dihydrochloride (DMP) is an organic compound that is widely used in scientific research. It is an important building block for many synthetic organic compounds, and it is also used as a reagent in chemical synthesis. This compound has a wide range of applications in scientific research, and it is often used in biochemical and physiological experiments.

Scientific Research Applications

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride is widely used in scientific research. It is an important building block for many synthetic organic compounds, and it is often used as a reagent in chemical synthesis. It is also used in biochemical and physiological experiments, as it can be used to probe the activity of enzymes and other proteins. Additionally, it is used in drug discovery and development, as it can be used to screen potential drug compounds.

Mechanism of Action

The mechanism of action of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride is not well understood. However, it is known to interact with proteins and enzymes, and it is thought to act as an inhibitor or activator of certain biochemical pathways. It is also known to interact with the cell membrane, and it is thought to affect the transport of ions and other molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride are not well understood. However, it is known to interact with proteins and enzymes, and it is thought to affect the activity of certain biochemical pathways. Additionally, it is known to interact with the cell membrane, and it is thought to affect the transport of ions and other molecules across the membrane.

Advantages and Limitations for Lab Experiments

The advantages of using [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride in laboratory experiments are numerous. It is a relatively inexpensive compound, and it is readily available. Additionally, it is relatively easy to synthesize, and it is soluble in both water and organic solvents. The main limitation of using [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride in laboratory experiments is that its mechanism of action is not fully understood, so it can be difficult to predict its effects.

Future Directions

There are many potential future directions for the use of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride in scientific research. One potential direction is to further investigate the biochemical and physiological effects of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride. Additionally, further research could be done to better understand the mechanism of action of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride, as well as its potential therapeutic applications. Finally, research could be done to explore the use of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride in drug discovery and development, as well as its potential as a reagent in chemical synthesis.

Synthesis Methods

The synthesis of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride is relatively straightforward. It is synthesized from dimethylamine and piperidine, which are both readily available compounds. The reaction is typically carried out in an aqueous solution of sodium hydroxide, and the reaction is usually complete in a few hours. The [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride is then precipitated out of the reaction mixture and collected by filtration. The final product is a white powder that is soluble in water and organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride' involves the reaction of 4-(dimethylamino)butyronitrile with formaldehyde followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-(dimethylamino)butyronitrile", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "4-(dimethylamino)butyronitrile is reacted with formaldehyde in the presence of a catalyst to form [4-(dimethylamino)piperidin-4-yl]methanol.", "The resulting product is then reduced with sodium borohydride to form the corresponding alcohol.", "Finally, the alcohol is quaternized with hydrochloric acid to form the dihydrochloride salt of the desired compound." ] }

CAS RN

2703779-74-0

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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